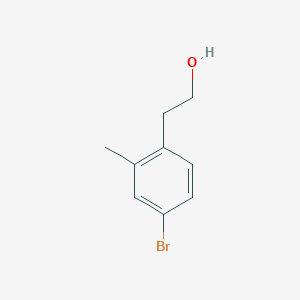
2-(4-Bromo-2-methylphenyl)ethanol
Descripción general
Descripción
“2-(4-Bromo-2-methylphenyl)ethanol”, also known as “2-bromo-1-(4-methylphenyl)ethan-1-ol”, is a chemical compound with the molecular formula C9H11BrO . It is also known as “4-Methylphenethyl alcohol” and "2-(p-Tolyl)ethanol" .
Molecular Structure Analysis
The molecular weight of “2-(4-Bromo-2-methylphenyl)ethanol” is 215.09 . The InChI code for this compound is 1S/C9H11BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 . This information can be used to generate a 3D structure of the molecule for further analysis .Aplicaciones Científicas De Investigación
Receptor Differentiation
The structural modification of compounds similar to 2-(4-Bromo-2-methylphenyl)ethanol has been used in differentiating receptor types. For instance, structural changes in related compounds have led to insights into β-receptor populations, dividing them into β-1 and β-2 types, as seen in research by Lands, Ludueña, and Buzzo (1967) (Lands, Ludueña, & Buzzo, 1967).
Enantioselective Resolution
The resolution of similar compounds has been achieved through enantioselective methods like lipase-catalyzed alcoholysis, hydrolysis, and acylation. This approach is significant in the synthesis of adrenergic agents, as demonstrated by Conde et al. (1998) (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Extraction from Aqueous Solutions
Research by Reis et al. (2006) explores the extraction of 2-(4-hydroxyphenyl)ethanol, a structurally related compound, from aqueous solutions using emulsion liquid membranes. This method could be applicable for 2-(4-Bromo-2-methylphenyl)ethanol extraction as well (Reis, Freitas, Ferreira, & Carvalho, 2006).
Synthesis Improvement
Hashmi et al. (2006) presented a new procedure for synthesizing a similar compound, 2-(4-propylphenyl)ethanol, reducing side-products and improving purification, which could be relevant for synthesizing 2-(4-Bromo-2-methylphenyl)ethanol (Hashmi, Burkert, Bats, & Martyniak, 2006).
β-Adrenergic Blockers Synthesis
The synthesis of β-adrenergic receptor blocking drugs involves precursors similar to 2-(4-Bromo-2-methylphenyl)ethanol. Kapoor et al. (2005) achieved enantiomerically pure forms of these precursors through enzymatic transesterification, highlighting potential applications in drug synthesis (Kapoor, Anand, Ahmad, Koul, Chimni, Taneja, & Qazi, 2005).
Enantioselective Microbial Reduction
Patel et al. (2004) demonstrated the enantioselective microbial reduction of substituted acetophenones to produce chiral intermediates. This method could potentially be applied to the synthesis of chiral forms of 2-(4-Bromo-2-methylphenyl)ethanol (Patel, Goswami, Chu, Donovan, Nanduri, Goldberg, Johnston, Siva, Nielsen, Fan, He, Shi, Wang, Eiring, Cazzulino, Singh, & Mueller, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUJMAZDWJOCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

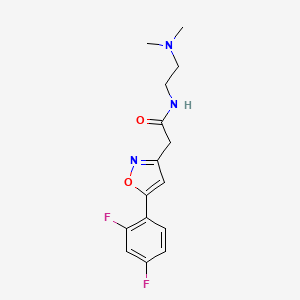
![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)
![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)
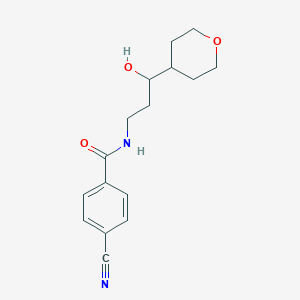
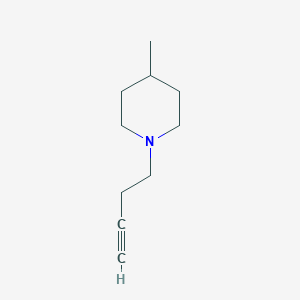
![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2988513.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-5-fluoropyrimidine](/img/structure/B2988515.png)
![2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2988517.png)
![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2988519.png)
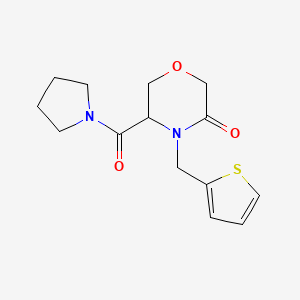

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2988524.png)